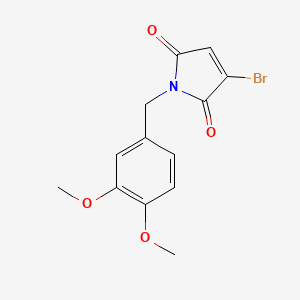

![molecular formula C8H14Cl2N2S B1396935 N-[(5-甲基-1,3-噻唑-2-基)甲基]-环丙胺二盐酸盐 CAS No. 1332530-36-5](/img/structure/B1396935.png)

N-[(5-甲基-1,3-噻唑-2-基)甲基]-环丙胺二盐酸盐

描述

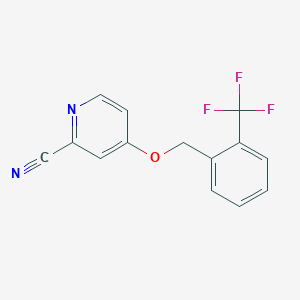

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride is a synthetic organic compound with a complex structure. It belongs to the class of Betti bases, which have gained significance in medicinal chemistry due to their intriguing biological activities. These compounds are synthesized via a one-pot three-component reaction involving aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in the presence of silica sulfuric acid (SSA) as a catalyst .

Synthesis Analysis

The synthesis of this compound involves a modified Mannich reaction, leading to the simultaneous formation of carbon–carbon and carbon–nitrogen bonds. The one-pot protocol ensures ease of setup, high yield, and cost-effectiveness. The reaction proceeds in glycerol, resulting in the formation of the desired Betti base .

Molecular Structure Analysis

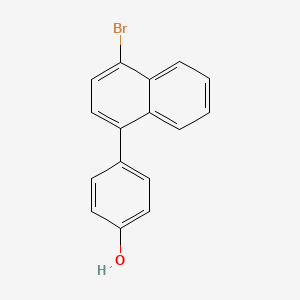

The molecular structure of N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride comprises a cyclopropane ring linked to a thiazole moiety. The thiazole ring contributes to its biological activity, and the cyclopropane group adds rigidity to the structure. The dihydrochloride salt form enhances solubility and stability .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with other functional groups. Further studies are needed to explore its reactivity and potential applications .

科学研究应用

杀虫活性:N-[(5-甲基-1,3-噻唑-2-基)甲基]-环丙胺二盐酸盐及其衍生物已被探索其在杀虫应用中的潜力。一项研究发现,与所讨论化合物结构相似的二氢哌嗪衍生物表现出有希望的杀虫性能(Samaritoni et al., 2003)。

染色性能:这种化合物也在染色性能方面进行了研究。与所讨论化学品密切相关的噻二唑衍生物的研究显示,在尼龙织物的染色性能方面取得了显著成果(Malik et al., 2018)。

抗癌活性:正在探索该化合物的衍生物在抗癌活性方面的应用。一项研究表明,与结构相关的新型噻唑和1,3,4-噻二唑衍生物显示出作为抗癌药物的潜力(Gomha et al., 2017)。

潜在生物活性:对与N-[(5-甲基-1,3-噻唑-2-基)甲基]-环丙胺二盐酸盐结构相关的5-氯-2-甲基-3-(5-甲基噻唑-2-基)-4(3H)-喹唑啉酮及相关化合物的研究表明具有生物活性的潜力(Párkányi & Schmidt, 2000)。

CNS疾病治疗:一些与结构相关的环丙胺衍生物已被评估用于治疗精神分裂症和阿尔茨海默病等CNS疾病(Blass, 2016)。

三氟甲基含有化合物的合成:涉及甲基异噁唑烯和相关化合物的环缩合以创建三氟甲基含有衍生物的研究已被研究,这与N-[(5-甲基-1,3-噻唑-2-基)甲基]-环丙胺二盐酸盐的化学结构相关(Sokolov et al., 2014)。

尿酶抑制:从该化合物衍生的双杂环化合物显示出作为尿酶抑制剂的潜力,并且发现它们的细胞毒性较低(Abbasi et al., 2020)。

设计药物市场:该化合物的一些衍生物已在设计药物市场中被发现,表明存在滥用的潜力(Westphal et al., 2015)。

环三磷氮合成:该化合物的衍生物已被用于合成环三磷氮,这与生物活性有关,特别是在抗癌研究中(Çiftçi et al., 2019)。

抗微生物活性:该化合物的噻唑衍生物显示出抗微生物活性,这对于开发新的抗生素和治疗感染至关重要(Abdelhamid et al., 2010)。

神经保护作用:一项研究表明,与该化合物结构相关的代谢型谷氨酸受体5拮抗剂在猴模型中保护多巴胺能和去甲肾上腺素能神经元免受退化,表明具有潜在的神经保护作用(Masilamoni et al., 2011)。

合成双杂环化合物作为抗糖尿病药物:从N-[(5-甲基-1,3-噻唑-2-基)甲基]-环丙胺二盐酸盐衍生物合成的双杂环化合物被发现是有效的抗糖尿病药物(Abbasi et al., 2020)。

作用机制

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole-containing compounds can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole derivatives have been found to influence various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of effects due to their diverse biological activities .

生化分析

Biochemical Properties

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can engage in electrophilic and nucleophilic substitutions, affecting enzyme function . The compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to changes in metabolic flux.

Molecular Mechanism

The molecular mechanism of N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .

属性

IUPAC Name |

N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.2ClH/c1-6-4-10-8(11-6)5-9-7-2-3-7;;/h4,7,9H,2-3,5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGMBVKLBDSCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CNC2CC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

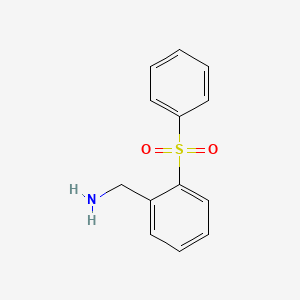

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1396853.png)

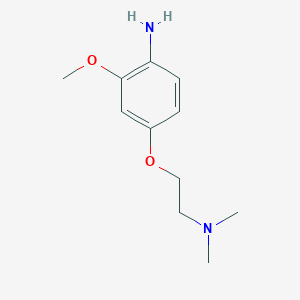

![Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1396854.png)

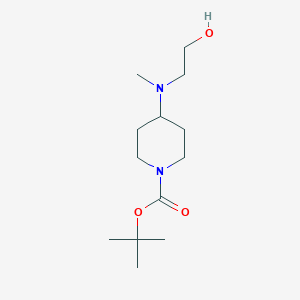

![1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1396864.png)

![6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine](/img/structure/B1396866.png)

![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)